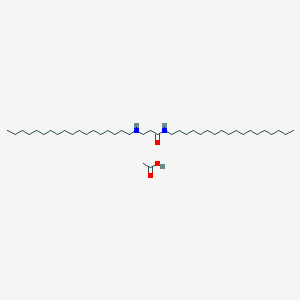
acetic acid;N-octadecyl-3-(octadecylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;N-octadecyl-3-(octadecylamino)propanamide is a complex organic compound with the molecular formula C41H84N2O3 and a molecular weight of 653.117 g/mol . This compound is characterized by its long hydrocarbon chains and amide functional groups, making it a significant molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-octadecyl-3-(octadecylamino)propanamide typically involves the reaction of octadecylamine with acetic anhydride under controlled conditions. The reaction proceeds as follows:
Reactants: Octadecylamine and acetic anhydride.
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C.
Procedure: Octadecylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of octadecylamine and acetic anhydride.
Reactor Design: Use of industrial reactors with precise temperature and pressure control.
Automation: Automated systems for the addition of reactants and monitoring of reaction conditions.
Purification: Industrial-scale purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Acetic acid;N-octadecyl-3-(octadecylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and amides.
Reduction: Amines.
Substitution: Various substituted amides.
科学的研究の応用
Acetic acid;N-octadecyl-3-(octadecylamino)propanamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
作用機序
The mechanism of action of acetic acid;N-octadecyl-3-(octadecylamino)propanamide involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways .
類似化合物との比較
Similar Compounds
Acetic acid;N,N-dioctadecyl-3-(octadecylamino)propanamide: Similar structure but with an additional octadecyl group.
Octadecylamine: A simpler compound with only one amine group.
Stearyl acetate: Contains a similar long hydrocarbon chain but lacks the amide group.
Uniqueness
Acetic acid;N-octadecyl-3-(octadecylamino)propanamide is unique due to its specific combination of long hydrocarbon chains and amide functional groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
特性
CAS番号 |
143452-43-1 |
|---|---|
分子式 |
C41H84N2O3 |
分子量 |
653.1 g/mol |
IUPAC名 |
acetic acid;N-octadecyl-3-(octadecylamino)propanamide |
InChI |
InChI=1S/C39H80N2O.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-38-35-39(42)41-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h40H,3-38H2,1-2H3,(H,41,42);1H3,(H,3,4) |
InChIキー |
ATVFBICILKEWJQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNCCC(=O)NCCCCCCCCCCCCCCCCCC.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


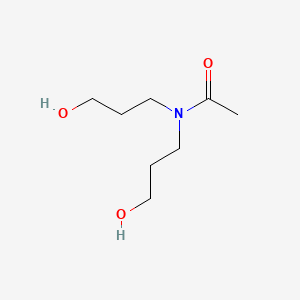
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
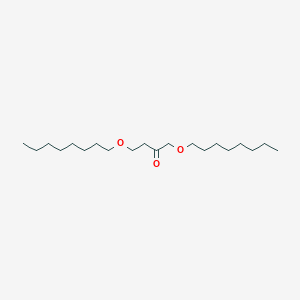
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
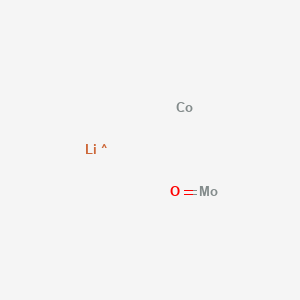
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
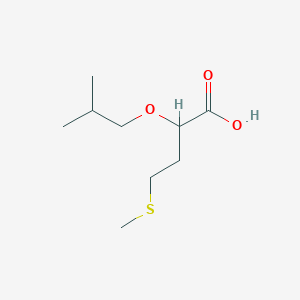
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
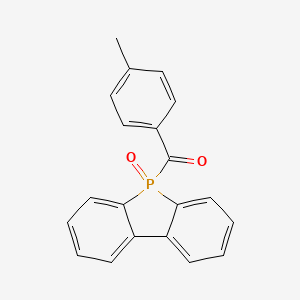
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
